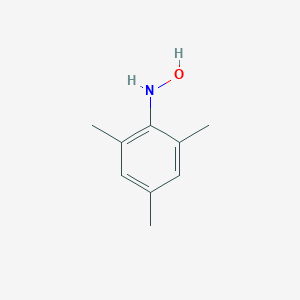

N-Hydroxy-2,4,6-trimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Hydroxy-2,4,6-trimethylaniline” is an organic compound . It contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aromatic), and 1 hydroxyl group . It is commercially available.

Molecular Structure Analysis

“N-Hydroxy-2,4,6-trimethylaniline” has a molecular formula of C9H13NO. The structure contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aromatic), and 1 hydroxyl group .Scientific Research Applications

Antimicrobial Agents

N-Mesitylhydroxylamine is used in the synthesis of N-halamines, which are a type of antimicrobial agents . These agents inhibit the growth of harmful microorganisms, thereby preventing a large number of infectious diseases . The applications of these antimicrobial agents are wide-ranging, from healthcare to food safety .

Catalyst in NHC-Catalyzed Reactions

N-Mesitylhydroxylamine plays a crucial role in N-heterocyclic carbene (NHC) catalyzed reactions . The presence of the N-mesityl group in the NHCs accelerates the formation of the Breslow intermediate, a key component in these reactions . This makes the reactions occur more rapidly, especially in the case of α-functionalized aldehydes .

Synthesis of Small Molecular N-Halamines

N-Mesitylhydroxylamine is also used in the synthesis of small molecular N-halamines . These compounds have significant antimicrobial properties and are used in a variety of applications, including water treatment, food packaging, and medical devices .

Synthesis of N-Halamine Polymers

In addition to small molecular N-halamines, N-Mesitylhydroxylamine is also used in the synthesis of N-halamine polymers . These polymers have similar antimicrobial properties and are used in a variety of applications, including textiles, coatings, and medical devices .

Safety and Hazards

Mechanism of Action

Target of Action

N-Mesitylhydroxylamine, also known as N-Hydroxy-2,4,6-trimethylaniline, is a compound that has been studied in various chemical reactions

Mode of Action

It has been observed that N-Mesitylhydroxylamine can participate in N-heterocyclic carbene (NHC) catalyzed reactions . In these reactions, N-Mesitylhydroxylamine may interact with its targets, leading to changes in the chemical structure or state of the targets . More detailed studies are required to elucidate the exact mechanism of these interactions.

Biochemical Pathways

It is known that the compound can participate in NHC-catalyzed reactions , but the downstream effects of these reactions on biochemical pathways are not clear

Pharmacokinetics

The compound’s density is approximately 1.090±0.06 g/cm3 , and it has a boiling point of 248.9±50.0 °C These properties may influence its bioavailability

Result of Action

As a participant in NHC-catalyzed reactions

Action Environment

The action, efficacy, and stability of N-Mesitylhydroxylamine may be influenced by various environmental factors. For instance, the presence of ions and natural organic matter can influence the environmental and toxicological behavior of nanoparticles While N-Mesitylhydroxylamine is not a nanoparticle, similar principles may apply

properties

IUPAC Name |

N-(2,4,6-trimethylphenyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5,10-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYAPTBVXHEXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543311 |

Source

|

| Record name | N-Hydroxy-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Mesitylhydroxylamine | |

CAS RN |

14353-69-6 |

Source

|

| Record name | N-Hydroxy-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)